molecular formula C21H17ClN4O2 B14921551 N-(5-chloro-2-cyanophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

N-(5-chloro-2-cyanophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B14921551
M. Wt: 392.8 g/mol
InChI Key: XCPVJWIJHBMKEL-UHFFFAOYSA-N
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Description

N~3~-(5-CHLORO-2-CYANOPHENYL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(5-CHLORO-2-CYANOPHENYL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-cyanophenyl derivatives with appropriate amines and aldehydes under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the quinazoline core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~3~-(5-CHLORO-2-CYANOPHENYL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities and properties.

Scientific Research Applications

N~3~-(5-CHLORO-2-CYANOPHENYL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-(5-CHLORO-2-CYANOPHENYL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other quinazoline derivatives include gefitinib, erlotinib, and lapatinib, which are known for their anticancer properties.

    Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share structural similarities and biological activities.

Uniqueness

N~3~-(5-CHLORO-2-CYANOPHENYL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both a quinazoline core and an azepine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H17ClN4O2

Molecular Weight

392.8 g/mol

IUPAC Name

N-(5-chloro-2-cyanophenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C21H17ClN4O2/c22-15-7-5-14(12-23)17(11-15)25-20(27)13-6-8-16-18(10-13)24-19-4-2-1-3-9-26(19)21(16)28/h5-8,10-11H,1-4,9H2,(H,25,27)

InChI Key

XCPVJWIJHBMKEL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=C(C=CC(=C4)Cl)C#N)C(=O)N2CC1

Origin of Product

United States

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